molecular formula C24H19NO2 B15006107 N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide

N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide

Cat. No.: B15006107
M. Wt: 353.4 g/mol
InChI Key: LSVBCHQSASWFPX-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide typically involves the reaction of naphthalen-1-ylmethanol with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-phenoxybenzamide

InChI

InChI=1S/C24H19NO2/c26-24(25-17-20-9-6-8-18-7-4-5-12-23(18)20)19-13-15-22(16-14-19)27-21-10-2-1-3-11-21/h1-16H,17H2,(H,25,26)

InChI Key

LSVBCHQSASWFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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